3-Ethyl-5-fluoropyridine
Description
3-Ethyl-5-fluoropyridine is a pyridine derivative featuring an ethyl group (-CH₂CH₃) at the 3-position and a fluorine atom (-F) at the 5-position of the pyridine ring. While specific data for this compound are absent in the provided evidence, its properties can be inferred from structural analogs. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability. The ethyl group may enhance lipophilicity, influencing solubility and bioavailability, while fluorine often improves metabolic stability and binding affinity in drug candidates .
Properties
Molecular Formula |
C7H8FN |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
3-ethyl-5-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 |
InChI Key |
YFXXQHQFNSBDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-ethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent . The reaction conditions often require elevated temperatures and the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods: Industrial production of 3-ethyl-5-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective and readily available starting materials is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Potassium fluoride (KF), dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
3-Ethyl-5-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-5-fluoropyridine is largely dependent on its chemical structure and the presence of the fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, fluorinated pyridines can modulate the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethyl vs. Amino/Ethynyl: The ethyl group in this compound likely increases lipophilicity compared to the polar amino (-NH₂) or reactive ethynyl (-C≡CH) groups in analogs . Fluorine Position: All compounds share fluorine at position 5, which enhances electronic effects and resistance to oxidative metabolism .
Molecular Weight Trends :
- Bulky substituents (e.g., trimethylsilyl ethynyl in ) significantly increase molecular weight, impacting pharmacokinetics.
Functional Group Reactivity :
- Ethynyl groups (e.g., ) enable click chemistry for bioconjugation, whereas acrylate esters () are suited for polymerization.
Biological Activity
3-Ethyl-5-fluoropyridine is a compound of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.
This compound is characterized by:
- Molecular Formula : CHFN
- Molecular Weight : Approximately 127.14 g/mol
- Structure : A pyridine ring substituted with an ethyl group at the third position and a fluorine atom at the fifth position.
The presence of the fluorine atom imparts unique electronic properties that influence the compound's reactivity and biological interactions, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing effect of the fluorine atom enhances the compound's binding affinity to various biological receptors and enzymes, which can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing signaling pathways related to disease processes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria. Its derivatives have shown effectiveness against antibiotic-resistant strains, suggesting potential therapeutic applications in treating bacterial infections .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Gram-positive bacteria | 0.25 µg/mL |
| Related derivative A | Multi-drug resistant strains | 0.50 µg/mL |
| Related derivative B | Standard strains | 0.10 µg/mL |
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial properties of various derivatives of this compound against multiple strains of gram-positive bacteria. The results demonstrated that certain derivatives exhibited up to an 8-fold increase in potency compared to standard antibiotics like linezolid . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict how this compound interacts with bacterial enzymes. These studies provide insights into its binding mechanisms and highlight its potential as an antibacterial agent by demonstrating favorable binding affinities .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other fluorinated pyridines. Below is a comparison highlighting its biological activity relative to structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Ethyl at position 3 | Significant antibacterial effects | Enhanced hydrophobic character |
| 2-Amino-5-fluoropyridine | Amino at position 2 | Moderate antibacterial effects | Lacks ethyl group |
| 4-Ethyl-5-fluoropyridine | Ethyl at position 4 | Limited antibacterial effects | Different regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
